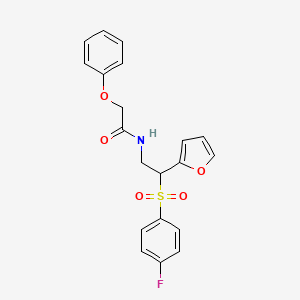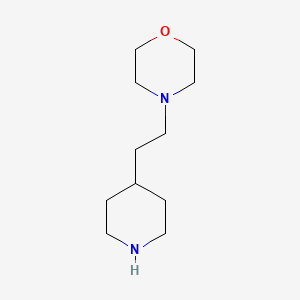
4-(2-Piperidin-4-ylethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Piperidin-4-ylethyl)morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It is a heterocyclic compound that contains both a piperidine and a morpholine ring.
Méthodes De Préparation
The synthesis of 4-(2-Piperidin-4-ylethyl)morpholine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with morpholine under specific conditions. The preparation method can be optimized by using catalysts such as iron complexes and reagents like phenylsilane, which promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate . Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands.
Analyse Des Réactions Chimiques
4-(2-Piperidin-4-ylethyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
4-(2-Piperidin-4-ylethyl)morpholine has several scientific research applications. In medicinal chemistry, it is explored for its potential as an antidiabetic agent, showing inhibitory activity against enzymes like α-amylase . Additionally, it is used in the synthesis of various pharmaceuticals and as a building block for designing drugs .
Mécanisme D'action
The mechanism of action of 4-(2-Piperidin-4-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antidiabetic agent, it may inhibit enzymes involved in carbohydrate metabolism, such as α-amylase, thereby reducing the breakdown of starch into glucose . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
4-(2-Piperidin-4-ylethyl)morpholine can be compared with other similar compounds, such as morpholine, piperazine, and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities . For example, morpholine derivatives are known for their use as corrosion inhibitors and solvents, while piperidine derivatives are widely used in the pharmaceutical industry for drug design . The unique combination of piperidine and morpholine rings in this compound contributes to its distinct properties and applications.
Propriétés
IUPAC Name |
4-(2-piperidin-4-ylethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGXEMMBLFIEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
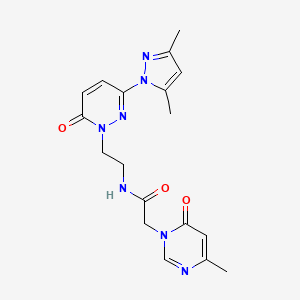
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
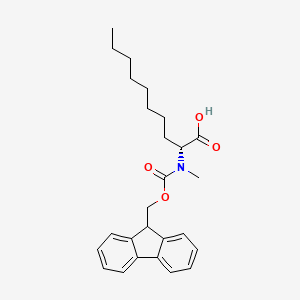
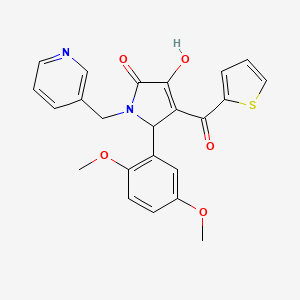
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)
![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)
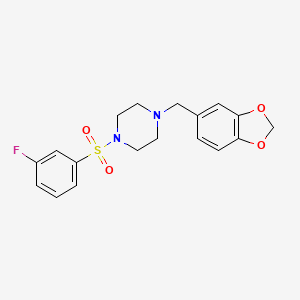
![N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2385722.png)
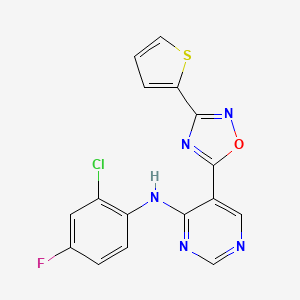
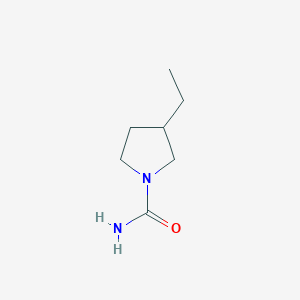
![3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2385725.png)
